molecular formula C25H23FN4O4 B2891745 ethyl 7-butyl-6-(2-fluorobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate CAS No. 442893-90-5

ethyl 7-butyl-6-(2-fluorobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B2891745
CAS No.: 442893-90-5
M. Wt: 462.481
InChI Key: RTZXIDWJACEXCC-SLMZUGIISA-N
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Description

(Z)-ethyl 1-butyl-2-((2-fluorobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate is a complex organic compound with a unique structure that includes a fluorobenzoyl group, a dihydropyrido-pyrimidine core, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 1-butyl-2-((2-fluorobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate typically involves multiple steps:

    Formation of the Dihydropyrido-Pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Fluorobenzoyl Group: This is achieved through a nucleophilic substitution reaction where a fluorobenzoyl chloride reacts with the intermediate.

    Formation of the Imino Group: This involves the reaction of the intermediate with an appropriate amine.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imino and dihydropyrido-pyrimidine moieties.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The fluorobenzoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with alcohol groups.

    Substitution: Substituted derivatives with new functional groups replacing the fluorobenzoyl group.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Biological Probes: The compound can be used in the development of fluorescent probes for imaging applications.

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes due to its structural features.

Medicine

    Drug Development: The compound has potential as a lead compound in the development of new pharmaceuticals, particularly for targeting specific enzymes or receptors.

Industry

    Materials Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (Z)-ethyl 1-butyl-2-((2-fluorobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. The fluorobenzoyl group can interact with hydrophobic pockets in proteins, while the imino and dihydropyrido-pyrimidine moieties can form hydrogen bonds with amino acid residues. This allows the compound to modulate the activity of enzymes or receptors, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of the fluorobenzoyl group, dihydropyrido-pyrimidine core, and ethyl ester makes (Z)-ethyl 1-butyl-2-((2-fluorobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate distinct from other compounds

Properties

IUPAC Name

ethyl 7-butyl-6-(2-fluorobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23FN4O4/c1-3-5-13-30-21-17(24(32)29-14-9-8-12-20(29)27-21)15-18(25(33)34-4-2)22(30)28-23(31)16-10-6-7-11-19(16)26/h6-12,14-15H,3-5,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTZXIDWJACEXCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(C=C(C1=NC(=O)C3=CC=CC=C3F)C(=O)OCC)C(=O)N4C=CC=CC4=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23FN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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